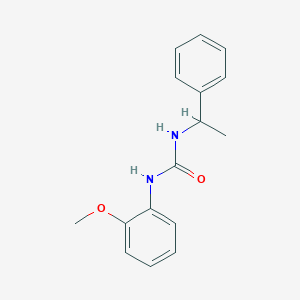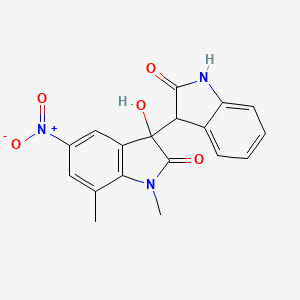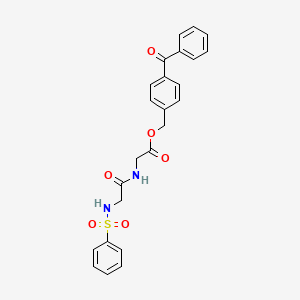
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea
Übersicht
Beschreibung
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in the year 1999 by a group of researchers at the University of California, San Francisco. Since then, MPEP has been widely used in scientific research to study the role of mGluR5 in various physiological and pathological conditions.
Wirkmechanismus
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea selectively binds to the allosteric site of mGluR5 and inhibits its activity. This leads to a decrease in the release of glutamate, which is an excitatory neurotransmitter in the brain. This mechanism of action has been implicated in the therapeutic effects of N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea in various conditions.
Biochemical and Physiological Effects:
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has been shown to have various biochemical and physiological effects. It has been shown to reduce anxiety-like behavior in rodents, improve cognitive function in Alzheimer's disease models, and reduce drug-seeking behavior in addiction models. It has also been shown to have neuroprotective effects in various neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has several advantages for lab experiments. It is a selective antagonist of mGluR5, which allows for specific targeting of this receptor subtype. It is also relatively stable and can be easily synthesized and purified. However, N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has some limitations as well. It has poor solubility in water, which can make it difficult to administer in some experimental settings. It also has a short half-life, which can limit its effectiveness in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea. One area of interest is the development of more potent and selective mGluR5 antagonists. Another area of interest is the investigation of the therapeutic potential of N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea in various conditions such as depression, addiction, and neurodegenerative diseases. Additionally, the role of mGluR5 in various physiological processes such as learning and memory, pain, and inflammation is an area of ongoing research.
Wissenschaftliche Forschungsanwendungen
N-(2-methoxyphenyl)-N'-(1-phenylethyl)urea has been extensively used in scientific research to study the role of mGluR5 in various physiological and pathological conditions such as anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to have potential therapeutic applications in these conditions.
Eigenschaften
IUPAC Name |
1-(2-methoxyphenyl)-3-(1-phenylethyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-8-4-3-5-9-13)17-16(19)18-14-10-6-7-11-15(14)20-2/h3-12H,1-2H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CULWPQJXTYWKCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)NC2=CC=CC=C2OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[3-(3-phenoxyphenoxy)propyl]-1H-benzimidazole oxalate](/img/structure/B4162941.png)
![N'-{3-[(4-chlorophenyl)thio]propyl}-N,N-dimethyl-1,2-ethanediamine hydrochloride](/img/structure/B4162943.png)

![5-(2-aminoethyl)-4-[3-(methylthio)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B4162954.png)



![N'-[3-(2-biphenylyloxy)propyl]-N,N-dimethyl-1,2-ethanediamine oxalate](/img/structure/B4162981.png)

![1-{4-[3-(trifluoromethyl)phenoxy]butyl}-1H-benzimidazole oxalate](/img/structure/B4163005.png)
![5-chloro-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163013.png)
![tetrahydro-2-furanylmethyl 7-[4-(dimethylamino)phenyl]-2-methyl-4-(5-methyl-2-furyl)-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4163025.png)
![4-[(4-nitrophenyl)thio]benzyl 2-oxo-2H-chromene-3-carboxylate](/img/structure/B4163029.png)
![1-[2-(2-sec-butylphenoxy)ethoxy]-2,5-pyrrolidinedione](/img/structure/B4163035.png)